(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
説明
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-6-7-14(19-18-10)22-13-5-4-8-20(9-13)16(21)15-11(2)17-12(3)23-15/h6-7,13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWUDXHGPLSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, often referred to as a thiazole-pyridazine hybrid, has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a piperidine moiety, and a pyridazine derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors. For instance, they may inhibit phosphodiesterase (PDE) enzymes related to various signaling pathways .
- Cell Proliferation Modulation : The compound may influence cell proliferation through pathways involving mitochondrial activity and endosomal/lysosomal trafficking, as suggested by studies on related compounds .
- Anti-inflammatory Effects : Similar derivatives have shown anti-inflammatory properties, making them candidates for treating conditions where inflammation plays a critical role .
Biological Activity Overview
The biological activity of (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can be summarized in the following table:
Case Study 1: PDE Inhibition and Vascular Effects
A study evaluated the effects of similar compounds on PDE5 inhibition. Results indicated that these compounds could effectively lower blood pressure in hypertensive models, showcasing their potential for cardiovascular applications .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, which is a common feature among thiazole derivatives .
Case Study 3: Anti-inflammatory Properties
Research on related thiazole-pyridazine hybrids revealed their ability to modulate inflammatory responses in vitro. The compounds reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .
科学的研究の応用
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Antitumor Effects : The compound has been linked to the modulation of MYC expression, a critical factor in cancer biology. Inhibition of MYC can lead to reduced tumor growth and proliferation .
- Neuroprotective Properties : Some thiazole derivatives have demonstrated neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have investigated the applications of this compound and its analogs:
-
Antimicrobial Study : A study evaluated the antimicrobial activity of thiazole derivatives against several bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate promising efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 1 E. coli 12 µg/mL 2 S. aureus 10 µg/mL 3 Pseudomonas aeruginosa 15 µg/mL - Cancer Research : Another study focused on the role of thiazole derivatives in inhibiting MYC expression in cancer cells. The results indicated that these compounds could significantly reduce tumor cell viability and promote apoptosis through the activation of pro-apoptotic pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Compound A : 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Key Differences: Replaces the pyridazin-3-yl ether with a triazolo-pyridazine moiety. Incorporates a dihydropyridazinone ring instead of a methanone linker.
- Implications: The triazolo group may enhance metabolic stability but reduce aqueous solubility compared to the target compound’s ether linkage . The dihydropyridazinone core could confer distinct conformational rigidity, affecting target binding.
Compound B : [4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one]
- Key Differences :
- Contains a benzothiazole-pyrazolone hybrid structure.
- Lacks the piperidine-pyridazine scaffold.
- Implications :
Compound C : 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one
- Key Differences :
- Features a triazolo-thiazole core with an acetyl group.
- Simpler structure without a piperidine or pyridazine component.
- Implications: The acetyl group may improve bioavailability but reduce target specificity compared to the methanone-linked thiazole in the target compound .
Bioactivity and Pharmacological Potential
Antimicrobial Activity
- Compound 4 from (a thiazole-containing steroid derivative) demonstrated potent anti-Helicobacter pylori activity (80.5% inhibition at 100 µM).
- Compound A () lacks reported antimicrobial data, but its triazolo-pyridazine motif is common in kinase inhibitors, hinting at divergent therapeutic targets .
Enzyme Modulation
- The pyridazine ether in the target compound’s structure resembles ligands for adenosine receptors or phosphodiesterases, which are critical in inflammation and cardiovascular diseases.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
